molecular formula C12H8N2O2S B188032 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde CAS No. 39689-08-2

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Cat. No.: B188032
CAS No.: 39689-08-2
M. Wt: 244.27 g/mol
InChI Key: CATAEVIKQDVMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound that features both benzimidazole and furan moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the reaction of 2-mercaptobenzimidazole with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carboxylic acid.

    Reduction: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the structure may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid group instead of a furan ring.

    4-(1H-benzoimidazol-2-ylsulfanyl)phthalonitrile: Contains a phthalonitrile group instead of a furan ring.

Uniqueness

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the combination of benzimidazole and furan moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-7-8-5-6-11(16-8)17-12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAEVIKQDVMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351363
Record name 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39689-08-2
Record name 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.